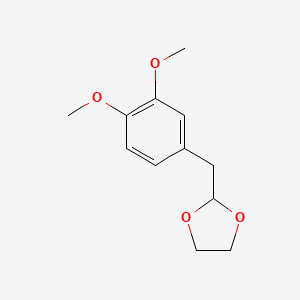

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1,3-dioxolane moiety and two methoxy groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. For instance, a common method involves the reaction of 1,2-dimethoxybenzene with 1,3-dioxolane in the presence of a Lewis acid such as zinc chloride or boron trifluoride . The reaction is carried out under reflux conditions, allowing the continuous removal of water to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

化学反応の分析

Types of Reactions

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dioxolane ring can be reduced to form diols.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of 4-(1,3-dioxolan-2-ylmethyl)-1,2-dimethoxybenzoic acid.

Reduction: Formation of this compound diol.

Substitution: Formation of halogenated derivatives of the original compound.

科学的研究の応用

Anti-inflammatory Properties

Recent studies have highlighted the potential of dioxolane derivatives in treating inflammatory conditions. For instance, a related compound, Se-DMC (Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzoselenolate), demonstrated significant anti-inflammatory effects in a mouse model of rheumatoid arthritis. The administration of Se-DMC reduced paw edema and inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB) levels in treated animals . This suggests that dioxolane derivatives may serve as promising candidates for developing new anti-inflammatory therapies.

Antimicrobial Activity

The antimicrobial properties of compounds containing dioxolane moieties have been investigated. Certain derivatives have shown effectiveness against various bacterial strains, indicating their potential use as antimicrobial agents. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Reagents in Organic Reactions

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene can act as a versatile reagent in organic synthesis. Its functional groups allow for various transformations, including methylation and alkylation reactions. For example, it can be utilized in microwave-assisted methylation processes to produce more complex aromatic compounds with high selectivity .

Cascade Reactions

The compound's unique structure enables it to participate in cascade reactions that form complex molecular architectures efficiently. Such reactions are valuable in synthesizing natural products or pharmaceutical intermediates where multiple functionalization steps are required .

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its dioxolane structure contributes to the formation of cross-linked networks that improve the durability of polymeric materials.

Case Studies and Data Tables

作用機序

The mechanism of action of 4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group, preventing unwanted reactions of carbonyl compounds during synthetic transformations. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

類似化合物との比較

Similar Compounds

- 4-(1,3-Dioxolan-2-ylmethyl)toluene

- 4-(1,3-Dioxolan-2-ylmethyl)benzoic acid

- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide

Uniqueness

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is unique due to the presence of both the dioxolane ring and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthetic chemistry and materials science .

生物活性

4-(1,3-Dioxolan-2-ylmethyl)-1,2-dimethoxybenzene is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological activity, and relevant studies associated with this compound, emphasizing its antibacterial and antifungal properties.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.25 g/mol

- CAS Number : 898759-27-8

Synthesis

The synthesis of this compound typically involves the reaction of salicylaldehyde with diols in the presence of a catalyst like montmorillonite K10. This method allows for the efficient formation of dioxolane derivatives with varying substituents that can influence their biological activity .

Antibacterial Activity

Recent studies have shown that compounds containing the dioxolane structure exhibit significant antibacterial properties. In particular, derivatives synthesized from salicylaldehyde, including this compound, were tested against various bacterial strains:

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Not Active |

| Escherichia coli | Not Active |

The minimum inhibitory concentration (MIC) values indicate a broad spectrum of activity against Gram-positive bacteria while showing limited efficacy against certain Gram-negative strains .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates notable antifungal activity:

| Fungal Strain | Activity (MIC µg/mL) |

|---|---|

| Candida albicans | Significant activity (exact MIC not specified) |

All tested dioxolane derivatives except one showed significant antifungal activity against C. albicans, indicating their potential as antifungal agents .

Case Studies

Several case studies have highlighted the biological efficacy of dioxolane derivatives:

- Study on Antibacterial Properties :

- Anticancer Potential :

特性

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-4-3-9(7-11(10)14-2)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMVVWDRCLJXKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2OCCO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645872 |

Source

|

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-27-8 |

Source

|

| Record name | 2-[(3,4-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。